Volitinib, also known as volitinib, AZD6094, and HMPL-504, is a potent and highly selective small molecule inhibitor of the mesenchymal-epithelial transition factor (MET) tyrosine kinase. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] It was discovered by Hutchison MediPharma and co-developed with AstraZeneca. Volitinib selectively binds to and inhibits the kinase activity of MET, thereby blocking its downstream signaling pathways. [, , , , , , , ]
Savolitinib is an experimental small molecule inhibitor targeting the c-Met (hepatocyte growth factor receptor) tyrosine kinase, primarily under investigation for its therapeutic potential in various cancer types. Developed by AstraZeneca, this compound has shown preliminary efficacy in clinical trials, particularly in non-small cell lung cancer and other malignancies associated with aberrant c-Met signaling. As a selective inhibitor, Savolitinib aims to disrupt the pathways that contribute to tumor growth and metastasis.
Savolitinib is classified as a tyrosine kinase inhibitor and is specifically designed to inhibit the activity of the c-Met receptor. This classification places it within a broader category of targeted cancer therapies that aim to interfere with specific molecular targets involved in tumor progression. The compound is derived from a synthetic process that integrates advanced organic chemistry techniques.
The synthesis of Savolitinib employs the Suzuki–Miyaura coupling reaction, a widely used method in organic synthesis for forming carbon-carbon bonds. This process involves the reaction of aryl halides with boronic acids in the presence of a palladium catalyst. The following steps summarize the synthesis:
This method allows for high yields and purity of Savolitinib, with reported yields around 76% for large-scale synthesis .
Savolitinib's molecular formula is , and its structure features several key components:
The compound crystallizes as a white solid with a melting point ranging from 205.9 °C to 208.8 °C . NMR spectroscopy provides detailed insights into its structure, revealing distinct chemical shifts that correspond to various protons within the molecule.
Savolitinib undergoes various chemical reactions typical for small molecules, including:
The compound's pharmacokinetics have been evaluated through clinical trials, demonstrating rapid absorption and significant bioavailability (approximately 69%) .
Savolitinib functions by inhibiting the c-Met receptor tyrosine kinase. Upon binding to c-Met, it prevents receptor activation by hepatocyte growth factor, which is responsible for promoting cell proliferation, migration, and survival in cancerous cells. This inhibition leads to:
Clinical studies have demonstrated its efficacy against tumors expressing high levels of c-Met .
Savolitinib exhibits several notable physical and chemical properties:
These properties are essential for formulating effective drug delivery systems .
Savolitinib is primarily investigated for its applications in oncology, particularly for treating cancers associated with c-Met dysregulation. Its potential uses include:
The ongoing clinical trials aim to establish its effectiveness across various cancer types while assessing safety profiles .
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3